molecular formula C6H13BrO B2638326 1-(Bromomethyl)propyl ethyl ether CAS No. 34264-99-8

1-(Bromomethyl)propyl ethyl ether

Cat. No.: B2638326
CAS No.: 34264-99-8
M. Wt: 181.073
InChI Key: SKTHYBQPQQMKSP-UHFFFAOYSA-N
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Description

Significance of 1-(Bromomethyl)propyl Ethyl Ether within the Class of Halogenated Ethers

This compound, with the chemical formula C₆H₁₃BrO, is a representative example of a primary α-bromo ether. nih.gov Its significance lies in its function as a reactive alkylating agent. The presence of a primary alkyl bromide (CH₂Br) makes it highly susceptible to Sₙ2 (bimolecular nucleophilic substitution) reactions. msu.edu Nucleophiles readily attack the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming a new covalent bond.

This reactivity allows for the introduction of the 2-ethoxybutyl group into various molecules. Unlike more sterically hindered secondary or tertiary α-halo ethers, which may undergo competing elimination reactions, this compound's primary structure favors the substitution pathway, leading to cleaner reactions and higher yields of the desired ether products. masterorganicchemistry.comwikipedia.org While not as commonly cited in literature as simpler analogues like chloromethyl methyl ether (MOM-Cl), its chemical properties make it a useful, functional intermediate for specific synthetic applications where the introduction of its particular alkyl chain is desired.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 1-bromo-2-ethoxybutane nih.govchemspider.com
Molecular Formula C₆H₁₃BrO nih.govcymitquimica.com
Molecular Weight 181.07 g/mol nih.govcymitquimica.com
CAS Number 34264-99-8 nih.gov
Canonical SMILES CCC(CBr)OCC nih.gov

| InChI Key | SKTHYBQPQQMKSP-UHFFFAOYSA-N nih.govcymitquimica.com |

Historical Context of α-Haloalkyl Ether Chemistry

The history of α-haloalkyl ether chemistry is intrinsically linked to the broader development of ether synthesis. A foundational moment in ether chemistry was the development of the Williamson ether synthesis in 1850 by Alexander Williamson. wikipedia.orgbyjus.com This reaction, involving the reaction of an alkoxide with an alkyl halide, provided definitive proof for the structure of ethers and remains a cornerstone of organic synthesis today. wikipedia.org

The specific preparation of α-haloalkyl ethers presented its own set of challenges for early chemists. A 1957 patent highlighted the difficulties in synthesizing these compounds, noting their instability and tendency to hydrolyze. google.com At the time, methods like the chlorination of ketals were used, but these were often difficult. google.com The patent described a novel process for preparing α-haloalkyl ethers by reacting a ketone, an alcohol, and a hydrogen halide at low temperatures, which was a significant step forward. google.com The reactivity and utility of this class of compounds were comprehensively reviewed in a 1955 article in Chemical Reviews, indicating their growing importance as synthetic tools by the mid-20th century. acs.org

Contemporary Relevance of this compound as a Synthetic Intermediate

In modern organic synthesis, this compound serves as a useful, albeit specialized, synthetic intermediate. Its primary function is to act as an electrophile in nucleophilic substitution reactions. Due to the primary bromide, it reacts efficiently with a wide range of nucleophiles, including alkoxides, phenoxides, thiolates, and carbanions, to form new ethers, thioethers, and carbon-carbon bonds, respectively.

The compound's utility is particularly evident in scenarios requiring the installation of a 2-ethoxybutyl moiety. This might be relevant in the synthesis of fine chemicals or as part of a larger molecule in pharmaceutical research. For example, it could be used in a Williamson-type synthesis where a complex alcohol is deprotonated to form an alkoxide, which then reacts with this compound to form a new, more complex ether. francis-press.com

Furthermore, α-halo ethers are foundational to protecting group chemistry. libretexts.orgmasterorganicchemistry.com While this specific ether is not a standard named protecting group, it could theoretically be used to protect an alcohol. The resulting ether could later be cleaved under strongly acidic conditions (e.g., using HBr or HI), a common deprotection strategy for ethers. libretexts.orglibretexts.org The choice of this specific reagent over more common ones would depend on the desired final structure and the compatibility of its reactivity profile with other functional groups present in the substrate molecule.

Table 2: Interactive Synthesis Planner for Ethers via Williamson Synthesis

Target Ether Required Alkoxide Required Alkyl Halide
Ethyl propyl ether Sodium ethoxide 1-Bromopropane
Sodium propoxide Bromoethane
This compound Not applicable via standard Williamson This is a reactant

| An ether derived from this compound | A desired alkoxide (e.g., Sodium phenoxide) | this compound |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-ethoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-3-6(5-7)8-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTHYBQPQQMKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1 Bromomethyl Propyl Ethyl Ether

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group by a nucleophile. For 1-(bromomethyl)propyl ethyl ether, the primary nature of the carbon bearing the bromine atom strongly suggests a preference for the SN2 pathway over the SN1 pathway. libretexts.orglibretexts.org The formation of a primary carbocation required for an SN1 reaction is energetically unfavorable. libretexts.org

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comchemist.sg

Substrate Steric and Electronic Effects on Reaction Kinetics and Regioselectivity

The structure of this compound, which is 1-bromo-2-ethoxybutane, plays a crucial role in its reactivity.

Steric Effects: The reaction occurs at a primary carbon, which is relatively unhindered, favoring the SN2 mechanism. libretexts.orgalmerja.com However, the presence of an ethyl group on the adjacent carbon (C2) introduces some steric bulk near the reaction center. This is expected to slow down the rate of SN2 reactions compared to a simpler primary alkyl halide like 1-bromopropane. libretexts.orglibretexts.org Branching on carbons adjacent to the electrophilic carbon is known to decrease the rate of SN2 reactions due to increased steric hindrance in the transition state. libretexts.orglibretexts.org

Electronic Effects: The oxygen atom of the ether group at the β-position can influence the reaction electronically. Its electron-withdrawing inductive effect can slightly increase the electrophilicity of the carbon atom bonded to the bromine. However, the potential for the oxygen lone pairs to participate in anchimeric assistance (neighboring group participation) is unlikely in this case as it would require the formation of a strained three-membered ring intermediate.

The regioselectivity of nucleophilic substitution is straightforward for this compound. The nucleophile will exclusively attack the primary carbon bearing the bromine atom, as this is the only electrophilic site susceptible to substitution under typical SN2 conditions.

Table 1: Predicted Relative Rates of SN2 Reactions for Various Primary Alkyl Halides

SubstrateStructurePredicted Relative RateRationale
1-BromopropaneCH₃CH₂CH₂Br1Reference primary alkyl halide.
This compound CH₃CH₂CH(OCH₂CH₃)CH₂BrSlower than 1-bromopropaneIncreased steric hindrance from the ethyl and ethoxy groups at the β-position. libretexts.orglibretexts.org
1-Bromo-2,2-dimethylpropane(CH₃)₃CCH₂BrVery SlowSignificant steric hindrance from the bulky tert-butyl group, which severely impedes backside attack. almerja.com

This table is based on established principles of steric effects in SN2 reactions and provides predicted relative rates.

Influence of Nucleophile Strength and Solvent Polarity

Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile. youtube.com Stronger nucleophiles, such as iodide (I⁻), hydroxide (B78521) (OH⁻), and cyanide (CN⁻), will react faster with this compound than weaker nucleophiles like water (H₂O) or alcohols (ROH).

Solvent Polarity: The choice of solvent is critical in controlling the reaction pathway. For SN2 reactions, polar aprotic solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally preferred. youtube.com These solvents can dissolve the nucleophilic salt while not solvating the nucleophile as strongly as polar protic solvents. youtube.com Polar protic solvents, such as water and alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing down the SN2 reaction rate. libretexts.orgyoutube.com An SN1 reaction, on the other hand, would be favored by polar protic solvents, which can stabilize the carbocation intermediate and the leaving group. quora.com

Table 2: Predicted Effect of Nucleophile and Solvent on the Substitution Reaction of this compound

NucleophileSolventPredominant PathwayPredicted Reaction Rate
Strong (e.g., CN⁻)Polar Aprotic (e.g., DMSO)SN2Fast
Strong (e.g., CN⁻)Polar Protic (e.g., Ethanol)SN2Slower than in aprotic solvent
Weak (e.g., H₂O)Polar Protic (e.g., H₂O)SN1 (very slow) / SN2 (very slow)Very Slow
Weak (e.g., H₂O)Polar Aprotic (e.g., Acetone)SN2Extremely Slow

This table illustrates the expected outcomes based on established principles of nucleophilicity and solvent effects on substitution reactions.

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions compete with nucleophilic substitution and lead to the formation of alkenes. For this compound, both E1 and E2 pathways are theoretically possible, but the reaction conditions will heavily dictate the outcome.

The E2 mechanism is a concerted, one-step process that requires a strong base. libretexts.org The rate is dependent on both the substrate and the base concentration. The E1 mechanism is a two-step process involving the formation of a carbocation intermediate and is favored by weak bases and polar protic solvents. orgoreview.com

Formation of Vinyl Ether Derivatives

Elimination of HBr from this compound would lead to the formation of a vinyl ether. Specifically, dehydrohalogenation can result in the formation of 2-ethoxy-1-butene. Vinyl ethers are valuable monomers in polymer chemistry and intermediates in organic synthesis.

Regioselectivity in Elimination Products

This compound has two distinct β-hydrogens that can be removed during an elimination reaction: the hydrogens on the methylene (B1212753) group of the ethyl chain (C3) and the hydrogen on the carbon bearing the ethoxy group (C2).

Hofmann Elimination: Removal of a proton from the less substituted β-carbon (C3) would lead to the Hofmann product, 1-ethoxybut-1-ene.

Zaitsev Elimination: Removal of the proton from the more substituted β-carbon (C2) would lead to the Zaitsev product, 2-ethoxy-1-butene. libretexts.org

The regioselectivity of the elimination is highly dependent on the steric bulk of the base used.

With a small, strong base (e.g., sodium ethoxide, NaOEt), the more stable, more substituted alkene (Zaitsev product) is expected to be the major product. orgoreview.comchemistrysteps.com Therefore, 2-ethoxy-1-butene would be the main product.

With a bulky, strong base (e.g., potassium tert-butoxide, t-BuOK), the base will have difficulty accessing the more sterically hindered proton at C2. masterorganicchemistry.comyoutube.comyoutube.com Consequently, it will preferentially abstract a proton from the less hindered methyl group of the ethyl chain (C3), leading to the less stable Hofmann product, 1-ethoxybut-1-ene, as the major product. libretexts.orgyoutube.com

Table 3: Predicted Regioselectivity in the E2 Elimination of this compound

BasePredicted Major ProductPredicted Minor ProductGoverning Rule
Sodium Ethoxide (NaOEt)2-Ethoxy-1-butene1-Ethoxybut-1-eneZaitsev libretexts.org
Potassium tert-Butoxide (t-BuOK)1-Ethoxybut-1-ene2-Ethoxy-1-buteneHofmann chemistrysteps.com

This table provides predicted outcomes based on the principles of regioselectivity in E2 reactions.

Rearrangement Reactions

Carbocation rearrangements, such as hydride or alkyl shifts, are common in reactions that proceed through a carbocation intermediate, like SN1 and E1 reactions. periodicchemistry.comlumenlearning.comlibretexts.org These rearrangements occur to form a more stable carbocation. libretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.com

In the case of this compound, an SN1 or E1 reaction would initially form a primary carbocation. This is a high-energy intermediate. A 1,2-hydride shift from the adjacent carbon (C2) would lead to a more stable secondary carbocation, which is also stabilized by the adjacent oxygen atom through resonance (an oxonium ion).

Wittig Rearrangements of Allylic Ethers

While this compound is not an allylic ether, its reactivity can be understood in the context of related rearrangement reactions, specifically the wisc.edunih.gov-Wittig rearrangement. The nih.govmasterorganicchemistry.com-Wittig rearrangement is a concerted, pericyclic process favored in allylic ether systems and generally occurs at lower temperatures. scripps.edu In contrast, the wisc.edunih.gov-Wittig rearrangement is the more probable pathway for saturated ethers like this compound.

The wisc.edunih.gov-Wittig rearrangement is a base-promoted reaction that converts an ether into a secondary or tertiary alcohol. organic-chemistry.org The mechanism is not concerted but proceeds through a radical dissociation-recombination process within a solvent cage. organic-chemistry.org For this compound, the reaction would be initiated by deprotonation at a carbon adjacent to the ether oxygen, requiring a very strong base such as an organolithium reagent (e.g., n-butyllithium). Deprotonation would preferentially occur at the methylene carbon of the ethyl group or the methine carbon, with the latter being less likely due to steric hindrance.

The resulting carbanion would then undergo rearrangement. The lithiated intermediate fragments into a ketyl radical and a carbon radical. These radicals recombine rapidly within the solvent cage to form the corresponding lithium alkoxide, which upon acidic workup yields an alcohol. organic-chemistry.org Due to the strongly basic conditions required and potential for competing side reactions, the wisc.edunih.gov-Wittig rearrangement often results in moderate yields. organic-chemistry.orgmdpi.com

Rearrangement TypeMechanismSubstrate RequirementKey Feature
nih.govmasterorganicchemistry.com-Wittig Concerted, Pericyclic (Sigmatropic)Allylic EthersFavored at lower temperatures. scripps.edu
wisc.edunih.gov-Wittig Radical Dissociation-RecombinationSaturated EthersRequires strong base; proceeds via radical pair in a solvent cage. organic-chemistry.org

Radical-Mediated Rearrangements

The key step of the wisc.edunih.gov-Wittig rearrangement is a prime example of a radical-mediated process. organic-chemistry.org After the initial deprotonation of the ether by a strong base, the resulting carbanion undergoes homolytic cleavage of the C-O bond. This generates a radical anion and an alkyl radical, which exist as a geminate radical pair.

For this compound, deprotonation at the methine carbon (C2) would lead to the formation of a radical pair. The subsequent recombination of these radicals forms a new C-C bond, resulting in a rearranged alkoxide. The regioselectivity and ease of the reaction are influenced by the ability of the substituents to stabilize the intermediate anion and radicals. organic-chemistry.org The presence of the bromomethyl group adds complexity, as side reactions involving the C-Br bond could also occur under these reactive conditions.

This radical dissociation-recombination mechanism is distinct from concerted pericyclic reactions and explains why the wisc.edunih.gov-rearrangement often competes with other processes, such as elimination reactions. scripps.edu The integrity of the stereocenters in the radical intermediates can be retained to a significant extent if the recombination is faster than radical scrambling. organic-chemistry.org

Metal-Mediated Reactions

Grignard Reagent Formation and Reactivity

A fundamental reaction of alkyl halides such as this compound is the formation of a Grignard reagent. This involves the reaction of the alkyl bromide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). wisc.edulibretexts.org The magnesium atom inserts itself into the highly polarized carbon-bromine bond, reversing the polarity of the carbon atom. wisc.eduyoutube.com

In this case, the reaction would produce (2-ethoxybutyl)magnesium bromide. The carbon atom formerly bonded to bromine now becomes strongly nucleophilic due to the C-Mg bond. wisc.eduyoutube.com

Formation: CH₃CH₂CH(OCH₂CH₃)CH₂Br + Mg → CH₃CH₂CH(OCH₂CH₃)CH₂MgBr

Grignard reagents are extremely powerful nucleophiles and strong bases. masterorganicchemistry.com They react readily with a wide range of electrophiles. Crucially, the reaction must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent. libretexts.org

Key Reactions of (2-ethoxybutyl)magnesium bromide:

Reaction with Carbonyls: It will add to the electrophilic carbon of aldehydes and ketones in a nucleophilic addition reaction. Subsequent acidic workup protonates the resulting alkoxide to form an alcohol. libretexts.orgnumberanalytics.com Reaction with formaldehyde (B43269) yields a primary alcohol, other aldehydes yield secondary alcohols, and ketones yield tertiary alcohols. wisc.edu

Reaction with Esters: With esters, the Grignard reagent adds twice. The first addition results in a ketone intermediate which is then immediately attacked by a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup. youtube.com

Reaction with Carbon Dioxide: Grignard reagents react with solid carbon dioxide (dry ice) to form carboxylates. Acidic workup then produces a carboxylic acid, providing a method to extend the carbon chain by one carbon. masterorganicchemistry.comrsc.org

ElectrophileIntermediate ProductFinal Product (after workup)Product Class
Formaldehyde (CH₂O)AlkoxidePrimary AlcoholAlcohol
Other Aldehydes (R'CHO)AlkoxideSecondary AlcoholAlcohol
Ketones (R'COR'')AlkoxideTertiary AlcoholAlcohol
Esters (R'COOR'')Ketone (transient)Tertiary AlcoholAlcohol
Carbon Dioxide (CO₂)CarboxylateCarboxylic AcidCarboxylic Acid

Electrochemical Reduction Studies

While specific electrochemical studies on this compound are not prominent in the literature, the principles of electrochemical reduction of alkyl halides are well-established. This process involves the transfer of one or more electrons from a cathode to the molecule.

For an alkyl bromide, the reduction typically targets the weak carbon-bromine bond. The initial electron transfer to the C-Br σ* antibonding orbital leads to the cleavage of the bond, generating an alkyl radical and a bromide anion.

Step 1: R-Br + e⁻ → [R-Br]⁻˙ → R˙ + Br⁻

The resulting alkyl radical can then undergo several potential fates depending on the reaction conditions (electrode potential, solvent, etc.). It can be further reduced at the cathode to form a carbanion, which is then typically protonated by the solvent or supporting electrolyte.

Step 2: R˙ + e⁻ → R⁻ Step 3: R⁻ + H⁺ (from solvent) → R-H

Alternatively, the radical can dimerize or react with other species in the solution. The electrochemical reduction of this compound would thus be expected to yield 1-ethoxybutane as a primary product through the net replacement of the bromine atom with a hydrogen atom.

Computational and Theoretical Analysis of Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions, including those of ethers and alkyl halides. nih.gov By modeling the electronic structure of molecules, DFT can be used to locate and characterize the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov

For the potential wisc.edunih.gov-Wittig rearrangement of this compound, DFT calculations could elucidate the reaction pathway. Functionals like B3LYP or M06-2X, combined with basis sets such as 6-311++G(d,p), are commonly used to optimize the structures of stationary points on the potential energy surface. nih.govnih.gov

A key application would be to calculate the energy barrier (activation energy) for the homolytic cleavage of the C-O bond following deprotonation. By locating the transition state structure for this step, researchers can determine the feasibility of the rearrangement. nih.gov Similarly, DFT can be used to model the transition states for competing reactions, helping to predict the product distribution under various conditions.

In the context of its Grignard reagent formation, DFT can model the insertion of the magnesium atom into the C-Br bond. For its subsequent reactions, such as the addition to a carbonyl group, DFT calculations can map the potential energy surface, identify the transition state of the nucleophilic attack, and calculate the reaction's activation energy. This provides insight into the reaction kinetics and stereoselectivity. chemrxiv.orgohio-state.edu

Computational TaskInformation GainedRelevance to this compound
Geometry Optimization Stable 3D structures of reactants, intermediates, products.Predicts the most stable conformation of the molecule.
Transition State Search Structure and energy of the highest point on the reaction path.Determines the activation energy for rearrangements or Grignard reactions. nih.gov
Frequency Calculation Characterizes stationary points (minima vs. transition states); provides zero-point vibrational energies.Confirms a calculated structure is a true transition state (one imaginary frequency). nih.gov
Potential Energy Surface Scan Maps the energy change along a reaction coordinate.Visualizes the entire pathway for reactions like C-O bond cleavage or nucleophilic attack.

Reaction Pathway Modeling and Energy Profiles

Reaction pathway modeling for a molecule such as this compound would typically involve the use of quantum mechanical calculations to map out the potential energy surface (PES) for various possible reactions. These calculations help in identifying the most probable routes a reaction will take by determining the energies of reactants, products, transition states, and intermediates.

Theoretical Methodologies

The primary tools for such investigations are methods rooted in quantum chemistry, such as Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT): This is a widely used method for its balance of computational cost and accuracy. Functionals like B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed to optimize the geometries of stationary points on the PES and to calculate their vibrational frequencies. nih.govresearchgate.net

Ab Initio Methods: For higher accuracy in energy calculations, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or composite methods such as the Complete Basis Set (CBS-QB3) and G4 theory are often used. nih.govresearchgate.net These methods provide a more refined understanding of the energy barriers and reaction enthalpies.

Plausible Reaction Pathways and Mechanistic Insights

For this compound, several reaction pathways can be hypothesized and would be the subject of computational modeling. These include nucleophilic substitution, elimination, and radical abstraction reactions.

Nucleophilic Substitution (S\textsubscript{N}2) and Elimination (E2) Reactions: The presence of a bromine atom, a good leaving group, on a primary carbon suggests that the molecule would be susceptible to S\textsubscript{N}2 reactions with nucleophiles. masterorganicchemistry.comjk-sci.com Concurrently, if the nucleophile is also a strong base, it could lead to a competing E2 elimination reaction, yielding an alkene. masterorganicchemistry.com Computational modeling would calculate the energy barriers for both the S\textsubscript{N}2 transition state and the E2 transition state to predict the likely product ratio under different conditions.

Radical Abstraction: In atmospheric or combustion chemistry, the reaction of ethers with radicals like the hydroxyl radical (•OH) is of significant interest. acs.org For this compound, hydrogen atom abstraction can occur at several positions. Computational studies on similar ethers have shown that the presence of the ether oxygen atom activates the adjacent C-H bonds, making them more susceptible to abstraction. acs.org Modeling would involve calculating the activation energy for hydrogen abstraction from each unique carbon atom in the molecule.

Illustrative Energy Profile Data

While no specific data exists for this compound, the following table illustrates the kind of data that would be generated from a computational study of its reaction with a hydroxyl radical. The values are hypothetical and based on trends observed for other ethers.

Reaction ChannelDescriptionHypothetical Activation Energy (kcal/mol)Hypothetical Reaction Enthalpy (kcal/mol)
H-abstraction from -CH(Br)-Abstraction of H from the carbon bearing the Br5.5-15.2
H-abstraction from -O-CH\textsubscript{2}-CH\textsubscript{3}Abstraction of H from the methylene group of ethyl2.1-20.5
H-abstraction from -O-CH\textsubscript{2}-CH\textsubscript{3}Abstraction of H from the methyl group of ethyl6.8-12.0
H-abstraction from propyl -CH-Abstraction of H from the methine group3.5-18.7
H-abstraction from propyl -CH\textsubscript{2}-CH\textsubscript{3}Abstraction of H from the methylene group of propyl4.8-16.3
H-abstraction from propyl -CH\textsubscript{2}-CH\textsubscript{3}Abstraction of H from the methyl group of propyl7.2-11.5

Table 1: Hypothetical energy data for the reaction of this compound with •OH, illustrating the type of output from reaction pathway modeling. These values are for illustrative purposes only and are not experimental data.

The energy profiles generated from these calculations would reveal the lowest energy pathways. For instance, in radical abstraction, it is likely that abstraction from the carbon adjacent to the ether oxygen would be the most favorable path due to the stabilizing effect of the oxygen atom. copernicus.org

Applications of 1 Bromomethyl Propyl Ethyl Ether in Complex Molecule Synthesis

As a Building Block for Carbon-Carbon Bond Formation

The primary role of 1-(bromomethyl)propyl ethyl ether in carbon-carbon bond formation lies in its reactivity as an alkylating agent. The electron-withdrawing nature of the bromine atom renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles, leading to the formation of a new carbon-carbon bond.

Alkylation Reactions in Organic Synthesis

Alkylation reactions are fundamental to the construction of carbon skeletons. This compound can serve as an electrophile in SN2 reactions with a variety of carbon nucleophiles. A prominent example is the alkylation of enolates derived from active methylene (B1212753) compounds. libretexts.orglibretexts.org182.160.97 Enolates, which are generated by the deprotonation of carbonyl compounds, are soft nucleophiles that readily attack primary alkyl halides like this compound. libretexts.orglibretexts.org

The reaction typically proceeds by treating a ketone, ester, or other carbonyl compound with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. Subsequent addition of this compound results in the formation of a new carbon-carbon bond at the α-position to the carbonyl group. libretexts.org The choice of base and reaction conditions can influence the regioselectivity of the alkylation in the case of unsymmetrical ketones. 182.160.97

Table 1: Illustrative Alkylation Reactions with Alkyl Halides

Carbonyl CompoundBaseAlkylating AgentProduct
CyclohexanoneLDAThis compound2-(2-Ethoxybutyl)cyclohexanone
Diethyl malonateNaOEtThis compoundDiethyl 2-(2-ethoxybutyl)malonate
Ethyl acetoacetateNaOEtThis compoundEthyl 2-(2-ethoxybutyl)acetoacetate

This table presents hypothetical examples based on the known reactivity of alkyl halides in enolate alkylation reactions.

Cyclization Reactions for Ring Systems

While specific examples of intramolecular cyclization involving this compound are not extensively documented, its structural features suggest potential for such applications. If a nucleophilic center is present within the same molecule at an appropriate distance, an intramolecular SN2 reaction can lead to the formation of a cyclic compound. For instance, a substrate containing both the this compound moiety and a suitably positioned carbanion or other nucleophile could, in principle, undergo cyclization to form carbocyclic or heterocyclic rings. The success of such reactions would depend on factors like ring strain in the transition state and the length of the tether connecting the reacting centers.

Derivatization Strategies for Functional Group Interconversion

The reactivity of the carbon-bromine bond in this compound allows for its conversion into a wide range of other functional groups, making it a versatile intermediate in multi-step syntheses.

Introduction of Heteroatom Functionalities

The bromine atom in this compound can be readily displaced by various heteroatom nucleophiles, enabling the introduction of functionalities containing oxygen, nitrogen, or sulfur.

Oxygen Nucleophiles: Reaction with alkoxides or hydroxides can introduce new ether or alcohol functionalities. For example, treatment with sodium methoxide (B1231860) would yield 1-methoxy-2-ethoxybutane.

Nitrogen Nucleophiles: Amines and amides can act as nucleophiles to form substituted amines. For instance, reaction with ammonia (B1221849) would produce (2-ethoxybutyl)amine. nih.gov

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with primary alkyl halides to form thioethers. nih.govresearchgate.net For example, reaction with sodium thiophenoxide would yield (2-ethoxybutyl)(phenyl)sulfane.

Table 2: Illustrative Nucleophilic Substitution Reactions

NucleophileReagentProduct
Hydroxide (B78521)NaOH2-Ethoxybutan-1-ol
AzideNaN₃1-Azido-2-ethoxybutane
CyanideNaCN3-Ethoxy-pentanenitrile

This table provides hypothetical examples based on the general reactivity of primary alkyl halides.

Preparation of Advanced Synthetic Intermediates

The transformations described above can be used to prepare more complex molecules that serve as key intermediates in the synthesis of natural products and other target molecules. For example, the alcohol formed from the hydrolysis of this compound can be further oxidized to an aldehyde or a carboxylic acid. The nitrile formed by reaction with cyanide can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations significantly expand the synthetic utility of the initial building block. The chiral center at the C2 position also presents opportunities for the synthesis of chiral building blocks, provided that enantiomerically pure starting material is available or that a resolution step is incorporated. bgu.ac.ilresearchgate.net

Contribution to Heterocyclic Chemistry

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of various heterocyclic systems. nih.govresearchgate.netnih.govpharmaguideline.comresearchgate.netyu.edu.jo

The introduction of the 2-ethoxybutyl side chain onto a heterocyclic core can be achieved by N-alkylation of nitrogen-containing heterocycles such as pyrroles, imidazoles, and pyridines. nih.gov The reaction typically involves the deprotonation of the N-H bond with a suitable base, followed by the addition of this compound.

Furthermore, this compound can be used to construct the heterocyclic ring itself. For example, it could potentially be used in variations of the Hantzsch pyridine (B92270) synthesis or the Paal-Knorr pyrrole (B145914) synthesis, where it would provide a four-carbon fragment. nih.gov Another potential application is in the synthesis of substituted thiophenes, furans, or pyrroles, where it could act as an alkylating agent for a pre-formed heterocyclic ring or participate in a multi-component reaction leading to the heterocycle. nih.govresearchgate.netnih.govpharmaguideline.com

Table 3: Potential Heterocyclic Synthesis Applications

Heterocycle ClassSynthetic StrategyPotential Role of this compound
PyrrolesN-AlkylationAlkylation of pyrrole anion
ThiophenesGewald ReactionCould potentially provide a four-carbon backbone
FuransPaal-Knorr SynthesisCould potentially provide a four-carbon backbone

This table outlines hypothetical synthetic strategies based on established methods for heterocyclic synthesis.

Synthesis of Substituted Heterocycles

The alkylation of heterocycles is a fundamental strategy for the construction of more complex molecular architectures. Typically, this involves the reaction of a nucleophilic nitrogen, oxygen, or sulfur atom within a heterocyclic ring with an alkylating agent. Bromoalkyl ethers, in principle, could serve as effective alkylating agents in these reactions. However, specific examples detailing the use of this compound for the N-alkylation, O-alkylation, or C-alkylation of any heterocyclic system are not found in the surveyed literature.

General methodologies for the alkylation of heterocycles are well-established and include reactions with various alkyl halides. For instance, the N-alkylation of pyrroles, indoles, and imidazoles with simple alkyl halides is a common transformation. While these reactions provide a template for how this compound might be expected to react, there are no specific studies or research findings that have employed this particular reagent to synthesize substituted heterocycles.

The following table illustrates a generalized reaction for the N-alkylation of a generic heterocycle, which, while not specifically documented for this compound, represents the expected, yet unconfirmed, reaction pathway.

Reactant 1Reactant 2ProductReaction Type
Generic N-HeterocycleThis compoundN-Substituted HeterocycleN-Alkylation

This table represents a hypothetical reaction, as no specific examples involving this compound have been found in the literature.

Role in Natural Product Synthesis Schemes

The synthesis of natural products often involves the assembly of complex carbon skeletons and the introduction of various functional groups. Ethers are a common motif in many natural products. However, an extensive search of the literature reveals no instances where this compound has been utilized as a building block or reagent in the total synthesis of any natural product.

The ether linkage is a key structural element in a wide array of natural products, including polyether ionophores, marine toxins, and various alkaloids. The synthesis of these molecules often relies on elegant and highly specific methods for ether formation. While the Williamson ether synthesis is a classic method for forming ether bonds, and bromoalkyl ethers can be employed in this reaction, the specific use of this compound in this context for natural product synthesis is not reported.

The absence of this compound in the context of natural product synthesis suggests that other, perhaps more readily available or stereochemically defined, building blocks are preferred by synthetic chemists for the construction of these intricate molecules.

Advanced Spectroscopic and Mechanistic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(Bromomethyl)propyl ethyl ether, providing detailed information about its carbon framework and the stereochemical arrangement of its atoms. Both ¹H and ¹³C NMR spectra offer unique insights into the molecule's connectivity.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the different proton environments. The ethoxy group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from coupling with each other. The protons on the propyl chain would also show specific splitting patterns depending on their neighboring protons. The diastereotopic protons of the bromomethyl group, adjacent to the chiral center, would likely appear as a complex multiplet.

Reaction monitoring using NMR spectroscopy is also a powerful application. For instance, in the Williamson ether synthesis, which could be a route to forming this compound, NMR can track the disappearance of reactants and the appearance of the product in real-time. This is achieved by observing the characteristic shifts of the starting materials, such as an alcohol and an alkyl halide, as they are converted into the ether. Benchtop NMR spectrometers have made this type of in-process analysis more accessible for educational and research laboratories. oxinst.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Protons Predicted Chemical Shift (ppm) Predicted Splitting Pattern
CH₃ (ethyl) ~1.2 Triplet
CH₂ (ethyl) ~3.5 Quartet
CH₂ (propyl) ~1.5 Sextet
CH (chiral center) ~3.4 Multiplet
CH₂Br ~3.6 Multiplet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Mechanistic Elucidation of Reaction Intermediates

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining insights into its fragmentation patterns, which can help confirm its structure. In the context of its synthesis, MS can be used to identify reaction intermediates and byproducts, thereby elucidating the reaction mechanism.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. For this compound, this would lead to the formation of various fragment ions. The analysis of these fragments can help piece together the structure of the original molecule.

In mechanistic studies of ether synthesis, such as the Williamson ether synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination. It allows for the separation of different components in a reaction mixture, followed by their individual mass analysis. yale.edu This can help identify not only the desired ether product but also unreacted starting materials, isomers, and other byproducts, providing a more complete picture of the reaction. yale.educhegg.com

X-ray Crystallography of Derivatives for Absolute Configuration Determination

For chiral molecules like this compound, determining the absolute configuration of its stereocenter is a critical aspect of its characterization. While NMR can confirm the relative stereochemistry, X-ray crystallography of a suitable crystalline derivative is the definitive method for establishing the absolute configuration.

The process involves synthesizing a derivative of the ether that readily forms high-quality single crystals. This is often achieved by reacting the parent molecule with a chiral derivatizing agent or a heavy atom-containing reagent. For instance, the bromo-substituted compound could potentially be derivatized to facilitate crystallization and the determination of its absolute stereochemistry. rsc.org

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all its atoms. By employing anomalous dispersion effects, typically from a heavy atom like bromine already present in the molecule or introduced in the derivative, the absolute configuration (R or S) of the chiral center can be unambiguously determined. researchgate.net This technique has been successfully used to determine the absolute configuration of other complex molecules containing bromo- and ether functionalities. researchgate.net

Spectroscopic Techniques for Kinetic Studies

Understanding the kinetics of the formation of this compound is crucial for optimizing its synthesis. Spectroscopic techniques are at the forefront of monitoring reaction rates and elucidating reaction mechanisms. In-situ spectroscopic methods are particularly valuable as they allow for the observation of the reaction as it happens, without the need for sampling and quenching.

Techniques such as in-situ Fourier-transform infrared (FT-IR) and NMR spectroscopy can be employed to follow the progress of the reaction. mdpi.com For example, in a potential synthesis of this compound, FT-IR could monitor the disappearance of the O-H stretch of an alcohol precursor and the appearance of the C-O-C stretch of the ether product.

Similarly, as mentioned earlier, ¹H NMR spectroscopy can be used to track the changes in the concentrations of reactants and products over time. rsc.org By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed, allowing for the determination of reaction orders and rate constants. These kinetic studies, combined with computational modeling, can provide deep insights into the reaction mechanism, including the nature of the transition states and the influence of various reaction parameters. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-bromo-2-ethoxybutane
n-propyl ether
ethyl n-propyl ether
methoxyethane
isopropyl propyl ether
dimethyl ether
p-cresol
1-iodobutane
p-butoxytoluene

Future Research Directions and Challenges

Development of Novel Stereoselective Methodologies

1-(Bromomethyl)propyl ethyl ether possesses a chiral center at the second carbon atom, meaning it can exist as two enantiomers. However, current synthetic routes to this and similar bromoalkyl ethers often result in racemic mixtures. The development of novel stereoselective methodologies is therefore a critical area of future research. Access to enantiomerically pure forms of this compound would be highly valuable for applications in asymmetric synthesis and for investigating the stereospecific interactions of molecules in biological systems.

Future research should focus on:

Asymmetric Bromination/Etherification: Investigating chiral catalysts or auxiliaries that can direct the stereochemical outcome of the reaction that introduces the bromine atom or the ether linkage.

Kinetic Resolution: Developing enzymatic or chemical methods to selectively react with one enantiomer of a racemic mixture of this compound, leaving the other enantiomer in high purity.

Chiral Pool Synthesis: Exploring synthetic pathways starting from readily available chiral precursors to produce enantiomerically pure this compound.

Success in this area would parallel the advancements seen in the stereoselective synthesis of other functionalized molecules, where controlling stereochemistry has been paramount to their application. researchgate.net

Exploration of New Catalytic Transformations

The presence of both a C-Br bond and an ether linkage in this compound makes it an interesting substrate for a variety of catalytic transformations. While classical nucleophilic substitution at the brominated carbon is a known reaction, modern catalytic methods could unlock novel reactivity.

Future research directions include:

Cross-Coupling Reactions: Employing transition metal catalysts (e.g., palladium, copper, nickel) to facilitate cross-coupling reactions. This could involve coupling with a wide range of nucleophiles, such as organometallic reagents (Grignard, organozinc), boronic acids (Suzuki coupling), or amines (Buchwald-Hartwig amination), to form new carbon-carbon and carbon-heteroatom bonds. The development of copper-catalyzed methods for the synthesis of hindered ethers from α-bromo carbonyl compounds suggests potential for similar transformations with bromoalkyl ethers. nih.gov

Carbon-Hydrogen (C-H) Activation: Investigating catalytic systems that can selectively functionalize the C-H bonds within the molecule, offering a direct route to more complex derivatives without the need for pre-functionalization.

Dual Catalysis: Designing systems where two different catalysts work in concert to promote sequential or cascade reactions, enabling the rapid construction of molecular complexity from this simple starting material.

These new catalytic transformations would significantly expand the synthetic toolbox available for modifying this compound, making it a more versatile building block.

Expansion of Synthetic Utility in Complex Molecular Architectures

The structure of this compound makes it a potentially valuable building block for the synthesis of more complex molecules, including natural products and pharmaceutically active compounds. The ether moiety is a common feature in many biologically active molecules. ox.ac.uk

Future research should aim to:

Incorporate into Target-Oriented Synthesis: Demonstrate the utility of this compound as a key fragment in the total synthesis of complex natural products or their analogues. Its bifunctional nature allows for sequential introduction of different molecular fragments.

Develop "Lego-like" Synthetic Strategies: Utilize the compound in diversity-oriented synthesis to rapidly generate libraries of related molecules for biological screening. The ability to perform various catalytic transformations on this scaffold would be highly advantageous in this context.

Synthesize Novel Heterocycles: Explore intramolecular reactions of derivatives of this compound to construct novel heterocyclic ring systems, which are prevalent in medicinal chemistry.

The successful application of this compound in the synthesis of complex molecules would highlight its practical importance and stimulate further research. The synthesis of complex ethers often requires innovative strategies beyond traditional methods like the Williamson ether synthesis, and this compound could serve as a key component in such modern approaches. youtube.comnih.gov

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research. Applying these integrated approaches to the study of this compound could provide valuable insights and guide experimental design.

Key areas for this integrated approach include:

Reaction Mechanism and Selectivity Prediction: Using density functional theory (DFT) and other computational methods to elucidate the mechanisms of known and potential reactions of this compound. This can help in understanding and predicting regioselectivity and stereoselectivity, thus guiding the development of more efficient and selective synthetic methods. acs.org

Catalyst Design: Computationally screening potential catalysts for new transformations, predicting their efficacy and selectivity before committing to extensive experimental work. This can significantly reduce the time and resources required for catalyst development.

Prediction of Physicochemical Properties: Calculating key properties of derivatives of this compound, such as their conformational preferences, electronic properties, and potential for intermolecular interactions. This information is crucial for designing molecules with specific functions, for example, in materials science or medicinal chemistry.

By combining the predictive power of computational chemistry with the practical validation of experimental synthesis, a deeper understanding of the chemistry of this compound can be achieved, leading to a more rational and efficient exploration of its potential.

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